2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
CAS No.: 1353958-64-1
Cat. No.: VC8232898
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353958-64-1 |
|---|---|
| Molecular Formula | C11H21ClN2O |
| Molecular Weight | 232.75 g/mol |
| IUPAC Name | 2-chloro-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H21ClN2O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8H2,1-3H3 |
| Standard InChI Key | GIYDNXNOTQJZFH-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)CC1CCCN1C(=O)CCl |
| Canonical SMILES | CC(C)N(C)CC1CCCN1C(=O)CCl |
Introduction
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . It belongs to the class of substituted ethanones, which are known for their diverse pharmacological properties. This compound features a chloro group and a pyrrolidine moiety, making it significant in various biological applications.
Synthesis Methods
The synthesis of 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can be achieved through various organic synthesis methods. These methods typically involve the reaction of appropriate pyrrolidine derivatives with chloroacetyl chloride or similar reagents to introduce the chloro and ethanone functionalities.
Biological Activities and Applications
While specific biological activities of 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone are not extensively documented, compounds with similar structures often exhibit promising pharmacological properties. The presence of a pyrrolidine ring and a chloro substituent suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological or cardiovascular systems.
Comparison with Related Compounds
2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone shares structural similarities with other pyrrolidine-based compounds but is distinguished by its unique chloro substituent and ethanone moiety. This differentiation provides distinct reactivity and biological properties compared to simpler analogs.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone | C11H21ClN2O | Chloro and ethanone groups |
| N,N-Dimethylpyrrolidine | C7H15N | Simple nitrogen structure |
| 4-Methylpyridine | C6H7N | Basic heterocyclic structure |
Future Research Directions
Future research on 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone should focus on exploring its pharmacological properties and potential therapeutic applications. Interaction studies with biological targets and pharmacokinetic analyses will be crucial for advancing its therapeutic potential.
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